Lipophilicity Increase vs. Unsubstituted Analog
The 5-chloro substituent imparts a measurable increase in lipophilicity. (5-Chloro-1,3-phenylene)dimethanol has a calculated LogP of approximately 1.32, compared with 0.67 for unsubstituted 1,3-benzenedimethanol . This ΔLogP of +0.65 corresponds to an approximately 4.5-fold increase in the octanol-water partition coefficient, which affects solvent extraction efficiency, chromatographic retention, and passive membrane permeability in biological systems.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 1.32 (calculated) |
| Comparator Or Baseline | 1,3-Benzenedimethanol (CAS 626-18-6): LogP = 0.67 (calculated) |
| Quantified Difference | ΔLogP = +0.65 (≈4.5-fold increase in partition coefficient) |
| Conditions | Calculated LogP values from standard prediction algorithms (reported by ChemSrc and BOC Sciences databases) |
Why This Matters
Higher LogP alters extraction and purification protocols and may improve compatibility with hydrophobic reaction media or polymer matrices, making it a critical parameter for process chemists selecting between chlorinated and non-chlorinated diol building blocks.
